Hydroxybosentan

Beschreibung

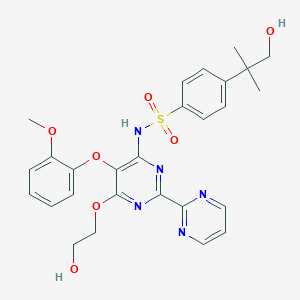

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-60-7 | |

| Record name | Ro 48-5033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Hydroxybosentan: A Technical Guide for Researchers

An In-depth Examination of the Pharmacologically Active Metabolite of Bosentan

Introduction

Hydroxybosentan, designated as Ro 48-5033, is the principal and sole pharmacologically active metabolite of Bosentan, a dual endothelin receptor antagonist (ERA).[1][2] Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), and its clinical efficacy is attributed to its ability to block the detrimental effects of endothelin-1 (ET-1).[3][4] this compound is formed in the liver via cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, through hydroxylation of the t-butyl group of the parent molecule.[4][5] While present at lower plasma concentrations than its parent compound, this compound contributes significantly to the overall therapeutic effect, accounting for an estimated 10% to 20% of the total pharmacological activity.[5][6][7] This guide provides a detailed technical overview of the mechanism of action of this compound, its comparative pharmacology with Bosentan, and the experimental protocols used for its characterization.

The Endothelin System: The Therapeutic Target

The endothelin system plays a critical role in vascular homeostasis. The key effector, ET-1, is one of the most potent endogenous vasoconstrictors known.[3] It mediates its effects through two distinct G protein-coupled receptor subtypes: ET-A and ET-B.[8]

-

ET-A Receptors: Primarily located on vascular smooth muscle cells. Their activation by ET-1 leads to profound vasoconstriction and smooth muscle cell proliferation.[8][9]

-

ET-B Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation mediates the release of vasodilators, such as nitric oxide and prostacyclin, and is involved in the clearance of circulating ET-1.[8] Conversely, ET-B receptors on smooth muscle cells, like ET-A receptors, mediate vasoconstriction.[10]

In pathologies like PAH, overexpression of ET-1 leads to increased vasoconstriction, vascular remodeling, and inflammation, creating a rationale for the therapeutic blockade of its receptors.[3]

Molecular Mechanism of Action

This compound, like its parent drug Bosentan, functions as a competitive antagonist at both ET-A and ET-B receptors.[6] By binding to these receptors, it prevents the endogenous ligand ET-1 from initiating the downstream signaling cascade that leads to vasoconstriction and cellular proliferation. This dual antagonism results in vasodilation, a decrease in both pulmonary and systemic vascular resistance, and an attenuation of the vascular remodeling processes central to the pathophysiology of PAH.[3][11]

The signaling pathway blocked by this compound is illustrated below.

References

- 1. benchchem.com [benchchem.com]

- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pah.cz [pah.cz]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Buy Bosentan | 147536-97-8 | > 95% [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ahajournals.org [ahajournals.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. docetp.mpa.se [docetp.mpa.se]

An In-depth Technical Guide to the Chemical Synthesis Pathways for Hydroxybosentan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines proposed synthetic pathways for Hydroxybosentan (Ro 48-5033). As of the date of this publication, a specific, detailed, and validated chemical synthesis for this compound has not been widely published in peer-reviewed literature. The pathways described herein are based on established principles of organic chemistry and analogous syntheses of Bosentan and related compounds. These proposed routes are intended for informational and research purposes and have not been experimentally validated.

Introduction

This compound, also known as Ro 48-5033, is the primary active metabolite of Bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension.[1][2][3][4] The metabolic conversion of Bosentan to this compound occurs in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9, through the hydroxylation of the tert-butyl group.[1] While its biological formation is well-documented, the de novo chemical synthesis of this compound presents a significant challenge, primarily in the selective functionalization of the sterically hindered tert-butyl moiety.

This technical guide provides a comprehensive overview of proposed chemical synthesis pathways for this compound. The methodologies are designed to be robust and scalable, providing a foundation for researchers in drug development and medicinal chemistry to produce this important metabolite for further study.

Proposed Synthetic Strategies

Two primary retrosynthetic strategies are proposed for the synthesis of this compound.

-

Strategy A: Late-Stage Hydroxylation. This approach involves the synthesis of Bosentan followed by a selective oxidation of the tert-butyl group. This is a direct but potentially low-yielding approach due to the challenge of selective C-H activation in a complex molecule.

-

Strategy B: Convergent Synthesis with a Hydroxylated Precursor. This more robust strategy involves the synthesis of a key intermediate, a hydroxylated benzenesulfonamide derivative, which is then coupled with the pyrimidine core of the molecule. This approach avoids the challenging late-stage oxidation and is likely to provide higher yields and purity.

This guide will focus on the more plausible and scalable Strategy B .

Proposed Convergent Synthesis Pathway (Strategy B)

This pathway is broken down into two main stages:

-

Synthesis of the hydroxylated key intermediate: 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide .

-

Coupling of the intermediate with the pyrimidine core and subsequent reaction to form this compound.

The synthesis of this key intermediate can be achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

-

Step 1: Friedel-Crafts Acylation of Toluene.

-

To a stirred solution of toluene and a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add isobutyryl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the resulting 4'-methylisobutyrophenone by distillation or chromatography.

-

-

Step 2: a-Bromination.

-

To a solution of 4'-methylisobutyrophenone in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture until the reaction is complete.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield the crude α-bromo ketone.

-

-

Step 3: Hydroxymethylation via Grignard Reagent.

-

Prepare a Grignard reagent from the α-bromo ketone by reacting it with magnesium turnings in dry THF.

-

To this Grignard reagent at low temperature (-78 °C), add paraformaldehyde.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product and purify by column chromatography to obtain 2-hydroxy-1-(p-tolyl)propan-1-one.

-

-

Step 4: Chlorosulfonylation.

-

Treat the product from the previous step with chlorosulfonic acid at low temperature.

-

Carefully quench the reaction with ice and extract the resulting 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonyl chloride.

-

-

Step 5: Amination.

-

Add the sulfonyl chloride to an excess of aqueous ammonia or an ammonia solution in an organic solvent.

-

Stir until the reaction is complete.

-

Extract and purify the final product, 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, by recrystallization.

-

The final steps of the synthesis involve coupling the hydroxylated sulfonamide with the pyrimidine core.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.

-

This intermediate is prepared according to methods described in the literature for the synthesis of Bosentan.[5]

-

-

Step 2: Coupling of the Sulfonamide and Pyrimidine.

-

To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide in a suitable solvent (e.g., DMSO), add a base such as potassium carbonate.[6]

-

Heat the reaction mixture until the formation of the intermediate, N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)-4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide, is complete (monitored by HPLC).

-

Cool the reaction and precipitate the product by adding water.

-

Filter and wash the solid product.

-

-

Step 3: Formation of this compound.

-

To a solution of the chlorinated intermediate in ethylene glycol, add a strong base such as sodium hydroxide or potassium tert-butoxide.

-

Heat the reaction mixture to facilitate the nucleophilic substitution of the remaining chlorine atom with the hydroxyethoxy group.

-

Monitor the reaction by HPLC. Upon completion, cool the mixture and acidify to precipitate this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Data Presentation

The following tables summarize the expected (hypothetical) quantitative data for the key steps in the proposed synthesis of this compound.

Table 1: Proposed Synthesis of 4-(2-hydroxy-1,1-dimethylethyl)benzenesulfonamide

| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Friedel-Crafts Acylation | Toluene, Isobutyryl chloride | AlCl₃ | Dichloromethane | 0 to RT | 4-6 | 80-85 | >95 (GC) |

| 2 | a-Bromination | 4'-Methylisobutyrophenone | NBS, AIBN | CCl₄ | Reflux | 2-4 | 85-90 | >90 |

| 3 | Hydroxymethylation | α-Bromo ketone | Mg, Paraformaldehyde | THF | -78 to RT | 3-5 | 60-70 | >95 (LC) |

| 4 | Chlorosulfonylation | 2-hydroxy-1-(p-tolyl)propan-1-one | Chlorosulfonic acid | - | 0-10 | 1-2 | 70-75 | - |

| 5 | Amination | Sulfonyl chloride | Aqueous NH₃ | - | 0 to RT | 2-3 | 80-85 | >98 (HPLC) |

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Coupling | Dichlorobipyrimidine, Hydroxylated sulfonamide | K₂CO₃ | DMSO | 100-110 | 8-12 | 75-80 | >95 (HPLC) |

| 2 | Ethoxylation | Chlorinated intermediate | NaOH, Ethylene glycol | Ethylene glycol | 110-120 | 4-6 | 80-85 | >99 (HPLC) |

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic pathways.

Caption: Proposed convergent synthesis pathway for this compound.

Caption: General experimental workflow for a single synthetic step.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal and organic chemists. The proposed convergent pathway, which relies on the synthesis of a pre-hydroxylated sulfonamide intermediate, offers a logical and likely successful route to this important molecule. This approach circumvents the difficulties of late-stage C-H oxidation on a complex scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and scalable synthesis of this compound, enabling further investigation into its pharmacological properties and potential therapeutic applications. Further optimization of reaction conditions and purification methods will be necessary to translate these proposed pathways into a validated synthetic route.

References

- 1. US20080242687A1 - Substituted pyrimidines - Google Patents [patents.google.com]

- 2. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]

- 3. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]

- 4. US20110263853A1 - Hplc method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 4-tert-Butyl-N-(6-chloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl)benzenesulfonamide | 150727-06-3 [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ro 48-5033

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 48-5033, also known as Hydroxy bosentan, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist.[1][2][3] Bosentan is utilized in the treatment of pulmonary artery hypertension (PAH).[4] Ro 48-5033 is formed in the liver through hydroxylation of the t-butyl group of bosentan, a reaction primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][5] While it possesses a lower affinity for endothelin receptors compared to its parent compound, its plasma concentrations are significantly higher, contributing an estimated 10-20% to the overall therapeutic effect of bosentan.[2] This guide provides an in-depth overview of the known physicochemical properties of Ro 48-5033, details relevant experimental protocols for their determination, and illustrates its mechanism of action within the endothelin signaling pathway.

Physicochemical Properties

| Property | Ro 48-5033 (Hydroxy bosentan) | Bosentan (Parent Compound) |

| IUPAC Name | 4-(2-hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide | 4-(1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide |

| Synonyms | Hydroxy bosentan, Ro 48-8634 | Ro 47-0203 |

| Chemical Formula | C₂₇H₂₉N₅O₇S | C₂₇H₂₉N₅O₆S |

| Molecular Weight | 567.61 g/mol [6] | 551.6 g/mol [1] |

| Melting Point | As Reported[6] | 107-110 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO[6] | Poorly soluble in water (1.0 mg/100 ml). Solubility increases at higher pH (43 mg/100 ml at pH 7.5).[1] |

| logP (Octanol/Water) | Data not available | 2.12 |

| pKa | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of Ro 48-5033 are not specifically published. However, standard methodologies for pharmaceutical compounds can be applied.

Melting Point Determination (Capillary Method)

This method is a widely used technique to determine the melting point of a crystalline solid.[7][8][9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition of a compound occurs.

Methodology:

-

Sample Preparation: Ensure the sample of Ro 48-5033 is completely dry and in a fine powder form.[8]

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Tap the closed end of the tube on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[9]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point. Then, decrease the heating rate to about 1-2 °C per minute to allow for accurate observation.[9]

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point of the compound.[8]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10]

Objective: To determine the saturation concentration of Ro 48-5033 in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid Ro 48-5033 to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[10]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.[12]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of Ro 48-5033 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[12][13]

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units of mg/mL or mol/L.

Mechanism of Action and Signaling Pathway

Ro 48-5033, as the active metabolite of bosentan, functions as a competitive antagonist of both endothelin-A (ETₐ) and endothelin-B (ETₑ) receptors.[4][14] Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of pulmonary arterial hypertension.[15][16]

The binding of ET-1 to ETₐ receptors on vascular smooth muscle cells mediates vasoconstriction and cellular proliferation. The role of ETₑ receptors is more complex; their activation on endothelial cells can lead to the release of vasodilators such as nitric oxide, while their activation on smooth muscle cells also contributes to vasoconstriction. By blocking both receptor subtypes, Ro 48-5033 contributes to the overall therapeutic effect of bosentan, which leads to a decrease in pulmonary vascular resistance and an increase in cardiac output.[4][17]

Below are diagrams illustrating the metabolic pathway of bosentan to Ro 48-5033 and the subsequent antagonism of the endothelin signaling pathway.

References

- 1. Buy Bosentan | 147536-97-8 | > 95% [smolecule.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Bosentan - Wikipedia [en.wikipedia.org]

- 5. Phase I and II metabolism and MRP2-mediated export of bosentan in a MDCKII-OATP1B1-CYP3A4-UGT1A1-MRP2 quadruple-transfected cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. Melting Point Test - CD Formulation [formulationbio.com]

- 9. thinksrs.com [thinksrs.com]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

The Role of Hydroxybosentan as an Active Metabolite of Bosentan: A Technical Guide

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is a cornerstone in the management of pulmonary arterial hypertension (PAH).[1][2][3] By blocking the potent vasoconstrictive and proliferative effects of endothelin-1 (ET-1), bosentan leads to vasodilation, reduced pulmonary vascular resistance, and improved cardiac output.[1][4] Upon administration, bosentan undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Among these, hydroxybosentan, also known as Ro 48-5033, is the only one that is pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1][5][6] This technical guide provides an in-depth analysis of the formation, pharmacological activity, and clinical significance of this compound.

Metabolism of Bosentan

Bosentan is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzymes, specifically CYP2C9 and CYP3A4.[4][5][7][8][9] This metabolic process leads to the formation of three main metabolites that have been identified in plasma:

-

Ro 48-5033 (this compound): Formed through hydroxylation of the t-butyl group of bosentan. This is the primary active metabolite.[2]

-

Ro 47-8634: Formed by O-demethylation of the phenolic methyl ether of bosentan.[2]

-

Ro 64-1056: Results from both the hydroxylation and O-demethylation of bosentan.[2][10]

This compound (Ro 48-5033) is the most significant of these metabolites in terms of pharmacological activity.[1] Bosentan is also known to induce its own metabolism, particularly CYP3A4, upon repeated administration, which can lead to a decrease in its plasma concentrations over time.[8][9]

Caption: Metabolic pathway of Bosentan in the liver.

Pharmacological Profile of this compound

In Vitro Activity

This compound is an active metabolite that, like its parent compound, functions as an endothelin receptor antagonist.[11][12] However, its in vitro activity is reported to be less potent than bosentan.[5] Despite a lower affinity for endothelin receptors, this compound's contribution to the overall pharmacological effect is significant.[13]

Contribution to Overall Efficacy

Although plasma concentrations and total exposure of this compound are substantially lower than that of the parent drug (less than 12%), it is estimated to contribute up to 20% of the total pharmacological activity of bosentan.[1][5][8] This disproportionate contribution is attributed to its pharmacokinetic properties, particularly its lower plasma protein binding.[5]

Comparative Pharmacokinetics

The pharmacokinetic profiles of bosentan and this compound exhibit key differences that influence their respective contributions to the overall clinical effect. Bosentan's absolute bioavailability is approximately 50%, and it reaches peak plasma concentrations within 3 to 5 hours.[1][8]

| Parameter | Bosentan | This compound (Ro 48-5033) | Reference(s) |

| Metabolizing Enzymes | CYP2C9, CYP3A4 | - | [5][8] |

| Plasma Protein Binding | >98% (mainly albumin) | Less tightly bound than bosentan | [1][5][8] |

| Free Fraction | Low | 3 times higher than bosentan | [5] |

| Relative Plasma Exposure | Parent Drug | <12% of parent drug | [5] |

| Terminal Half-life (t½) | ~5.4 hours | Not explicitly stated, but decreases with bosentan autoinduction | [8] |

| Contribution to Effect | ~80% | Up to 20% | [5][8] |

A critical factor is that this compound is less tightly bound to plasma proteins than bosentan, resulting in a free fraction that is three times higher than that of the parent compound.[5] This higher unbound concentration allows for greater interaction with endothelin receptors, thereby amplifying its pharmacological effect relative to its total plasma concentration.

Endothelin Signaling Pathway and Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects by binding to two receptor subtypes: ETA and ETB.[4] ETA receptors are located on vascular smooth muscle cells and mediate vasoconstriction and proliferation.[4] ETB receptors are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can mediate vasoconstriction.[4] In PAH, the ET-1 system is upregulated. Bosentan and this compound competitively block both ETA and ETB receptors, thereby inhibiting the detrimental effects of elevated ET-1 levels.[4][14]

Caption: Antagonism of Endothelin Receptors by Bosentan.

Experimental Protocols

In Vitro Metabolism Analysis

Objective: To identify and characterize the metabolites of bosentan.

Methodology:

-

Incubation: Bosentan is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate phase I metabolic reactions.

-

Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.

-

Sample Preparation: Samples are centrifuged to pellet the microsomes, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratio and fragmentation patterns.[6]

Receptor Binding Assay

Objective: To determine the binding affinity of bosentan and this compound for ETA and ETB receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of either human ETA or ETB receptors.

-

Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor (bosentan or this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

In Vivo Pharmacokinetic Study Workflow

Objective: To determine the pharmacokinetic profile of bosentan and this compound in a living system.

Methodology:

-

Subject Selection: Healthy human volunteers or animal models (e.g., rats) are selected.[15]

-

Drug Administration: A defined dose of bosentan is administered, typically orally or intravenously.[1]

-

Blood Sampling: Blood samples are collected at predetermined time points over a period (e.g., 24 hours).[6]

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of bosentan and this compound in the plasma samples are quantified using a validated LC-MS/MS method.[6]

-

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[6]

Caption: Workflow for a typical in vivo pharmacokinetic study.

Clinical Implications and Conclusion

The role of this compound as an active metabolite is clinically relevant. Its contribution to the overall efficacy of bosentan underscores the importance of considering both the parent drug and its active metabolites when evaluating therapeutic outcomes. Furthermore, understanding the metabolic pathway is crucial for predicting and managing drug-drug interactions. Co-administration of bosentan with strong inhibitors or inducers of CYP2C9 and CYP3A4 can significantly alter the plasma concentrations of both bosentan and this compound, potentially impacting both efficacy and safety.[7][16][17] For instance, potent CYP3A4 inhibitors like ketoconazole can double the exposure to bosentan.[8]

References

- 1. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bosentan: a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical drug-drug interactions of bosentan , a potent endothelial receptor antagonist , with various drugs : Physiological role of enzymes and transporters | Semantic Scholar [semanticscholar.org]

- 10. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Hydroxy bosentan | TargetMol [targetmol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Endothelin antagonism with bosentan: a review of potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative investigation of the pharmacokinetics of bosentan in Caucasian and Japanese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacological Activity of Hydroxybosentan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybosentan (Ro 48-5033) is the principal active metabolite of bosentan, a dual endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH). This technical guide provides a comprehensive overview of the pharmacological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. Formed in the liver through the action of cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, this compound contributes to the overall therapeutic effect of its parent compound, exhibiting a notable, albeit lesser, affinity for endothelin receptors.[1][2] Understanding the distinct pharmacological profile of this metabolite is crucial for a complete comprehension of bosentan's mechanism of action and for the development of future endothelin receptor antagonists.

Pharmacological Profile: A Quantitative Comparison

The pharmacological activity of this compound is intrinsically linked to its ability to antagonize endothelin receptors. While its affinity is reported to be approximately half that of bosentan, it still plays a significant role in the overall in vivo effect of the parent drug, contributing an estimated 10-20% of the total pharmacological activity.[1][2] The following tables summarize the available quantitative data for both bosentan and its active metabolite, this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Bosentan | ETA | 4.7 nM | [3] |

| ETB | 95 nM | [3] | |

| This compound (Ro 48-5033) | ETA | ~9.4 nM (estimated) | [1][2] |

| ETB | ~190 nM (estimated) | [1][2] |

| Compound | Receptor Subtype | Antagonist Potency (IC50) | Reference |

| Bosentan | ETA | 0.2 µM | [3] |

| ETB | 19 µM | [3] | |

| This compound (Ro 48-5033) | ETA | ~0.4 µM (estimated) | [2] |

| ETB | ~38 µM (estimated) | [2] |

Signaling Pathways and Metabolic Fate

Bosentan and this compound exert their pharmacological effects by competitively blocking the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, on smooth muscle cells. This antagonism prevents the vasoconstrictive and proliferative effects of ET-1. The metabolic conversion of bosentan to this compound is a critical step in its biotransformation.

Experimental Protocols

In Vitro Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Cell membranes expressing human ETA or ETB receptors

-

[125I]-ET-1 (radioligand)

-

Unlabeled ET-1 (for non-specific binding)

-

This compound and Bosentan

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound and bosentan.

-

In a 96-well plate, combine cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the test compounds (this compound or bosentan).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled ET-1.

-

Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Model of Pulmonary Hypertension

The monocrotaline-induced pulmonary hypertension model in rats is a widely used preclinical model to evaluate the efficacy of endothelin receptor antagonists.

Materials:

-

Male Wistar rats

-

Monocrotaline (MCT)

-

This compound and Bosentan

-

Vehicle for drug administration

-

Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)

-

Histology supplies

Procedure:

-

Induce pulmonary hypertension in rats with a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).

-

Allow a period for the development of PAH (e.g., 2-3 weeks).

-

Divide the animals into treatment groups: vehicle control, bosentan-treated, and this compound-treated.

-

Administer the test compounds or vehicle daily via oral gavage for a specified duration (e.g., 2-4 weeks).

-

At the end of the treatment period, measure right ventricular systolic pressure (RVSP) via right heart catheterization under anesthesia.

-

Euthanize the animals and collect the heart and lungs.

-

Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

-

Perform histological analysis of the pulmonary arteries to assess vascular remodeling.

Bioanalytical Method for Plasma Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of bosentan and this compound in plasma samples from pharmacokinetic studies.

Materials:

-

Human plasma samples

-

Bosentan and this compound analytical standards

-

Stable isotope-labeled internal standards (e.g., Bosentan-d4, this compound-d4)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

Spike samples with internal standards.

-

Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate bosentan and this compound using a suitable C18 analytical column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentrations of bosentan and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a pharmacologically active metabolite that contributes to the therapeutic efficacy of bosentan. While less potent than its parent compound, its presence in systemic circulation necessitates its characterization in both preclinical and clinical studies. The data and protocols presented in this guide offer a foundational resource for researchers investigating the intricate pharmacology of this compound and its role in the management of endothelin-mediated diseases. Further research focusing on a direct and comprehensive comparison of the in vitro and in vivo activities of bosentan and this compound will provide a more complete understanding of their respective contributions to the overall clinical profile of bosentan.

References

A Technical Guide to the Preliminary In Vitro Evaluation of Hydroxybosentan (Ro 48-5033)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preliminary in vitro evaluation of Hydroxybosentan (Ro 48-5033), the principal active metabolite of the dual endothelin receptor antagonist, Bosentan. This compound contributes to the overall pharmacological effect of its parent drug, retaining approximately 10-20% of its activity.[1][2] This guide details its known pharmacological profile, metabolic pathways, and interactions with cellular transporters. It includes structured data summaries, detailed experimental protocols for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development.

Pharmacological Profile

This compound is a pharmacologically active metabolite of Bosentan, formed in the liver via the cytochrome P450 system.[1][2] Like its parent compound, it functions as an endothelin (ET) receptor antagonist, mitigating the effects of endothelin-1 (ET-1), a potent vasoconstrictor involved in the pathogenesis of pulmonary arterial hypertension (PAH).[3] While Bosentan is a dual antagonist of both ET-A and ET-B receptors, this compound contributes a smaller fraction of the total in vivo activity.[3][4]

Endothelin Receptor Antagonism

In Vitro Activity Summary

The following table summarizes the known in vitro pharmacological and transport interaction data for this compound, with comparative data for its parent compound and a related metabolite where available.

| Parameter | Test System | This compound (Ro 48-5033) | Bosentan (Parent Compound) | Desmethyl Bosentan (Ro 47-8634) | Reference |

| Pharmacological Activity | General Assessment | Retains 10-20% of Bosentan's activity | 100% (Reference) | - | [1][2] |

| ET-A Receptor Binding (Kd) | Human Pulmonary Artery | Data not available | 12.5 nM | Data not available | [5] |

| ET-B Receptor Binding (Kd) | Human Pulmonary Artery | Data not available | 1.1 µM | Data not available | [5] |

| OATP1B1 Inhibition | HEK-OATP1B1 Cells | Weakly inhibitory (IC50 not specified) | - | IC50: 3.8 µM | [6] |

| OATP1B3 Inhibition | HEK-OATP1B3 Cells | Weakly inhibitory (IC50 not specified) | - | IC50: 7.4 µM | [6] |

| P-glycoprotein (P-gp) Inhibition | L-MDR1 Cells | No inhibition observed | - | No inhibition observed | [6] |

| Gene Induction (CYP3A4, ABCB1) | LS180 Cells | No induction observed | Inducer | Inducer | [6][7] |

In Vitro Metabolism

Bosentan is principally metabolized by the liver P450 cytochromes, specifically CYP2C9 and CYP3A4, into three metabolites.[7][8] this compound (Ro 48-5033) is the result of hydroxylation and is the only metabolite that significantly contributes to the pharmacological effect of Bosentan.[3][9][10]

Experimental Protocols

Detailed and reproducible protocols are critical for the in vitro evaluation of drug candidates. The following sections describe methodologies relevant to the assessment of this compound.

Protocol: Endothelin Receptor Competition Binding Assay

This assay determines the binding affinity (Kd) of a test compound for endothelin receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound to human ET-A and ET-B receptors.

Materials:

-

Human pulmonary artery tissue homogenates[5]

-

[125I]ET-1 (radioligand)

-

Test compound: this compound

-

Assay Buffer (e.g., Tris-HCl with MgCl2, BSA)

-

Scintillation fluid and counter

-

Glass fiber filters

Methodology:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the tissue homogenate (source of receptors), a fixed concentration of [125I]ET-1, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like ET-1).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Protocol: OATP1B1/1B3 Transporter Inhibition Assay

This cell-based assay evaluates the potential of a compound to inhibit the function of Organic Anion Transporting Polypeptides (OATPs).

Objective: To determine the IC50 of this compound for OATP1B1 and OATP1B3 transporters.

Materials:

-

HEK293 cells stably expressing OATP1B1 (HEK-OATP1B1) or OATP1B3 (HEK-OATP1B3)[6]

-

Parental HEK293 cells (negative control)

-

Probe substrate: 8-fluorescein-cAMP[6]

-

Test compound: this compound

-

Known inhibitor (e.g., Rifampicin) as a positive control

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Fluorescence plate reader

Methodology:

-

Plate the HEK-OATP1B1, HEK-OATP1B3, and parental HEK293 cells in 96-well plates and culture until confluent.

-

Prepare serial dilutions of this compound and the positive control in buffer.

-

Wash the cell monolayers with buffer.

-

Pre-incubate the cells with the various concentrations of this compound or controls for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the fluorescent probe substrate (8-fluorescein-cAMP) to all wells and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the uptake by aspirating the substrate solution and rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Calculate OATP-mediated uptake by subtracting the fluorescence in parental cells from that in the transporter-expressing cells.

-

Determine the percentage of inhibition at each this compound concentration relative to the vehicle control and calculate the IC50 value.

Protocol: In Vitro Metabolic Stability Assay

This assay uses human liver microsomes (HLM) to assess the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test compound: this compound

-

NADPH regenerating system (Cofactor)

-

Phosphate buffer (pH 7.4)

-

High-clearance and low-clearance compounds for positive controls (e.g., Verapamil, Diazepam)

-

Acetonitrile or Methanol (for reaction termination)

-

LC-MS/MS system for analysis

Methodology:

-

Prepare a solution of this compound in phosphate buffer.

-

Pre-warm HLM and the this compound solution to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Conclusion

This compound (Ro 48-5033) is the primary active metabolite of Bosentan, contributing to its overall therapeutic effect as a dual endothelin receptor antagonist. Preliminary in vitro evaluations confirm its pharmacological activity, albeit at a reduced level compared to the parent compound.[1][2] It demonstrates a favorable profile concerning drug transporter interactions, with only weak inhibition of OATP1B1/1B3 and no inhibition of P-gp or induction of key metabolic enzymes noted in available studies.[6] The experimental protocols and workflows detailed in this guide provide a robust framework for further, more quantitative characterization of this compound's in vitro properties, which is essential for a complete understanding of its role in the clinical pharmacology of Bosentan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroxy bosentan | TargetMol [targetmol.com]

- 3. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desmethyl bosentan displays a similar in vitro interaction profile as bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro studies exploring the pharmacokinetic interaction between bosentan, a dual endothelin receptor antagonist, and glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism study and biological evaluation of bosentan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of this compound on determination of bosentan in human plasma [PeerJ Preprints] [peerj.com]

Early-Stage Preclinical Research on Hydroxybosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core methodologies and data relevant to the early-stage preclinical evaluation of Hydroxybosentan (Ro 48-5033), the primary and pharmacologically active metabolite of the dual endothelin receptor antagonist, Bosentan. This document outlines key in vitro and in vivo experimental protocols, summarizes available quantitative data, and presents visual representations of critical pathways and workflows to support further research and development. While this compound contributes to the overall therapeutic effect of its parent compound, a detailed understanding of its independent pharmacological profile is crucial for a complete assessment of Bosentan's mechanism of action and safety.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH)[1]. It exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, to both ETA and ETB receptors[2]. In vivo, Bosentan is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, to form three main metabolites[3]. Among these, this compound (Ro 48-5033) is the only one that is pharmacologically active, contributing an estimated 10-20% to the overall effect of Bosentan[4][5].

This guide focuses on the preclinical data and experimental procedures necessary to characterize the pharmacological and pharmacokinetic properties of this compound as a distinct chemical entity. Understanding the specific activity of this metabolite is essential for a nuanced interpretation of Bosentan's clinical effects and for the development of future endothelin receptor antagonists with improved metabolic profiles.

Mechanism of Action: Endothelin Receptor Antagonism

This compound, like its parent compound, functions as a competitive antagonist at endothelin receptors. The endothelin signaling pathway plays a critical role in vasoconstriction and cell proliferation. By blocking ET-1 from binding to its receptors on vascular smooth muscle cells, this compound contributes to vasodilation and exerts antiproliferative effects.

References

The Discovery and Initial Development of Hydroxybosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and development of Hydroxybosentan (Ro 48-5033), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. This document details the metabolic pathway leading to its formation, its mechanism of action, and a summary of its pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of endothelin receptor antagonists.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors, and is a cornerstone in the treatment of pulmonary arterial hypertension (PAH)[1]. Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4[2][3]. This metabolic process leads to the formation of three main metabolites, with this compound (Ro 48-5033) being the most significant in terms of pharmacological activity[3][4].

This compound is formed through the hydroxylation of the t-butyl group of the parent molecule[5]. While present at lower concentrations than bosentan in plasma, it contributes to the overall therapeutic effect, accounting for an estimated 10-20% of the total pharmacological activity[5][6]. Understanding the discovery, synthesis, and pharmacological profile of this compound is therefore crucial for a complete comprehension of bosentan's clinical efficacy and for the development of future endothelin receptor antagonists.

Discovery and Initial Identification

The identification of this compound (Ro 48-5033) was a key step in elucidating the complete metabolic and pharmacological profile of bosentan. Early clinical pharmacology reviews and drug approval documentation from regulatory bodies like the FDA first detailed the metabolic fate of bosentan, identifying Ro 48-5033 as the primary active metabolite[2][3]. These initial studies characterized the formation of this compound through hydroxylation and established its contribution to the overall therapeutic effect of the parent drug[3].

Mechanism of Action: Endothelin Receptor Antagonism

This compound, like its parent compound bosentan, exerts its pharmacological effects by acting as a competitive antagonist at endothelin receptors. The endothelin signaling pathway plays a critical role in vasoconstriction and cell proliferation. By blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors on smooth muscle and endothelial cells, this compound contributes to vasodilation and the inhibition of proliferative signaling cascades.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to its parent drug, bosentan.

Table 1: Endothelin Receptor Binding Affinity

| Compound | Receptor | Kd (nM) | IC50 (nM) | Reference(s) |

| Bosentan | ETA | 12.5 | 5.7 | [7][8] |

| ETB | 1100 | - | [7] | |

| This compound | ETA / ETB | ~ half the affinity of bosentan | - | [5] |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Bosentan | This compound | Reference(s) |

| Tmax (hours) | 3.0 - 4.0 | Similar to bosentan | [9] |

| Cmax (% of Bosentan) | - | 5 - 8% | [10] |

| Elimination Half-life (t1/2) | 5 - 6 hours | 6 - 14 hours | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Ro 48-5033)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to its proprietary nature. However, based on the synthesis of bosentan and its analogues, a plausible synthetic route can be inferred. The synthesis would likely involve the coupling of key intermediates, one of which would contain the hydroxylated tertiary butyl group. The general approach for synthesizing sulfonamide-based endothelin receptor antagonists involves the reaction of a substituted pyrimidine with a sulfamide or sulfonamide building block[11].

In Vitro Metabolism: Human Liver Microsome Incubation

Objective: To determine the metabolic profile of bosentan and the formation of this compound.

Materials:

-

Human liver microsomes (pooled)

-

Bosentan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated bosentan or this compound)

Procedure:

-

Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)[12][13].

-

Pre-warm the mixture to 37°C.

-

Add bosentan (from a stock solution in a suitable solvent like DMSO, final solvent concentration <1%) to the microsomal mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of bosentan and its metabolites, including this compound, using a validated LC-MS/MS method.

In Vivo Efficacy: Monocrotaline-Induced Pulmonary Hypertension in Rats

Objective: To evaluate the in vivo efficacy of endothelin receptor antagonists in a model of pulmonary hypertension.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Monocrotaline (MCT)

-

Test compound (e.g., bosentan or this compound)

-

Vehicle for drug administration

-

Equipment for hemodynamic measurements (e.g., pressure transducer, catheter)

-

Echocardiography equipment

Procedure:

-

Induce pulmonary hypertension by a single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg)[14][15].

-

Allow the disease to develop over a period of 2-3 weeks.

-

Initiate treatment with the test compound or vehicle, administered daily via oral gavage for a specified duration (e.g., 2-4 weeks)[16].

-

At the end of the treatment period, perform hemodynamic assessments, including measurement of right ventricular systolic pressure (RVSP) via right heart catheterization.

-

Perform echocardiography to assess right ventricular function and hypertrophy.

-

Harvest the heart and lungs for histological analysis and to determine the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Objective: To simultaneously quantify bosentan and this compound in human plasma.

Materials:

-

Human plasma samples

-

Bosentan and this compound analytical standards

-

Deuterated bosentan and this compound (internal standards)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples.

-

To a small volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate bosentan and this compound using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid).

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental and logical workflows in the study of this compound.

References

- 1. favourable pharmacokinetic profile: Topics by Science.gov [science.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxybosentan: A Comprehensive Technical Guide on its Function as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosentan, a dual endothelin (ET) receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is attributed to its ability to block the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) by antagonizing both ETA and ETB receptors. Upon administration, bosentan undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, hydroxybosentan (Ro 48-5033) is the principal and only pharmacologically active metabolite, contributing significantly to the overall therapeutic effect of the parent drug.[1][2] This technical guide provides an in-depth exploration of this compound's role as an endogenous metabolite, detailing its pharmacological activity, metabolic pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile of this compound

This compound is a primary metabolite of bosentan, formed through hydroxylation of the tert-butyl group of the parent molecule.[3] While bosentan is a potent antagonist of both ETA and ETB receptors, with Ki values of 4.7 nM and 95 nM respectively, this compound retains a significant portion of this activity.[4] It is estimated that this compound possesses 10-20% of the pharmacological activity of bosentan, thereby contributing to the sustained therapeutic effect observed in patients.[5][6]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data related to the pharmacological activity of bosentan and its metabolites.

| Compound | Target Receptor | Parameter | Value (nM) | Reference |

| Bosentan | ETA | Ki | 4.7 | [4] |

| ETB | Ki | 95 | [4] | |

| This compound (Ro 48-5033) | ETA | Estimated Ki | 23.5 - 47 | Calculated based on[4][5][6] |

| ETB | Estimated Ki | 475 - 950 | Calculated based on[4][5][6] | |

| Desmethylbosentan (Ro 47-8634) | - | - | Inactive | [1] |

| Hydroxydesmethylbosentan (Ro 64-1056) | - | - | Inactive | [1] |

*Estimated Ki values for this compound are calculated based on the reported 10-20% activity relative to bosentan.

Metabolism of Bosentan to this compound

The biotransformation of bosentan to this compound primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C9 and CYP3A4 are the major isoforms responsible for this metabolic conversion.[1][7]

Signaling Pathway of Bosentan Metabolism

Caption: Metabolic pathway of bosentan.

Experimental Protocols

Quantification of Bosentan and this compound in Human Plasma by LC-MS/MS

This protocol details a sensitive and selective method for the simultaneous quantification of bosentan and this compound in human plasma.[8][9]

1.1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of human plasma, add an internal standard (e.g., deuterated bosentan and this compound).

-

Pre-condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute bosentan and this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm)[8] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of bosentan and this compound |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MRM Transitions | Bosentan: m/z 552.2 → 202.1[9]This compound: m/z 568.2 → 202.1[9] |

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS analysis of bosentan and this compound.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol is designed to investigate the CYP-mediated metabolism of bosentan to this compound.[10][11]

2.1. Incubation Procedure

-

Prepare an incubation mixture containing human liver microsomes (0.2-1.0 mg/mL), bosentan (1-10 µM), and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

2.2. CYP Inhibition Studies

To identify the specific CYP isoforms involved, incubations can be performed in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9). A decrease in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Assessment of Endothelin Receptor Antagonism using a Cell-Based Calcium Flux Assay

This assay measures the ability of this compound to inhibit ET-1-induced intracellular calcium mobilization in cells expressing endothelin receptors.[12][13]

3.1. Assay Procedure

-

Plate cells stably expressing either ETA or ETB receptors in a 96- or 384-well microplate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Incubate the cells with varying concentrations of this compound or bosentan (as a positive control).

-

Stimulate the cells with a fixed concentration of ET-1.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the IC50 value for this compound by plotting the inhibition of the ET-1 response against the concentration of the antagonist.

Logical Relationship for Assessing Endothelin Receptor Antagonism

Caption: Mechanism of action in a calcium flux assay.

Conclusion

This compound, as the primary active metabolite of bosentan, plays a crucial role in the therapeutic efficacy of its parent drug. Its sustained endothelin receptor antagonism contributes to the overall clinical benefit observed in patients with pulmonary arterial hypertension. Understanding the metabolic pathways leading to its formation and having robust analytical methods for its quantification are essential for drug development and clinical pharmacology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in this field. Further investigation into the precise pharmacological profile of this compound will continue to refine our understanding of its contribution to the clinical effects of bosentan.

References

- 1. ovid.com [ovid.com]

- 2. X-ray structures of endothelin ETB receptor bound to clinical antagonist bosentan and its analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20080242687A1 - Substituted pyrimidines - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite this compound in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]

- 12. bu.edu [bu.edu]

- 13. agilent.com [agilent.com]

Exploring the Therapeutic Potential of Hydroxybosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybosentan, known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. Formed in the liver through cytochrome P450-mediated hydroxylation, this compound contributes significantly to the therapeutic effects observed with its parent compound, primarily in the management of pulmonary arterial hypertension (PAH). While possessing a fraction of the parent drug's activity, its sustained presence and similar pharmacokinetic profile underscore its importance in the overall clinical efficacy and safety profile of bosentan. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action within the endothelin signaling pathway, summarizing its pharmacokinetic and pharmacodynamic properties, and providing comprehensive experimental protocols for its investigation.

Introduction to this compound

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH).[1] Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[2][3] This process leads to the formation of three main metabolites. The most significant of these is this compound (Ro 48-5033), which results from the hydroxylation of the t-butyl group of the parent molecule.[4] this compound is not merely an inactive byproduct; it is an active metabolite that is believed to contribute approximately 10% to 20% of the total pharmacological effect of bosentan.[5][6][7] Understanding the specific properties of this compound is therefore crucial for a complete picture of bosentan's therapeutic action and for the development of next-generation endothelin receptor antagonists.

Mechanism of Action: The Endothelin Signaling Pathway

The therapeutic effect of this compound is rooted in its antagonism of the endothelin system. Endothelin-1 (ET-1) is a potent 21-amino acid peptide that acts as a powerful vasoconstrictor and mitogen.[8] It exerts its effects by binding to two distinct G-protein coupled receptor subtypes: ETA and ETB.[8][9]

-

ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cellular proliferation.[7][10]

-

ETB Receptors: These receptors have a more complex role. They are found on vascular smooth muscle cells, where they also mediate vasoconstriction.[11] However, they are also present on endothelial cells, where their activation stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin.[7] Furthermore, endothelial ETB receptors are involved in the clearance of circulating ET-1.[7]

In pathological conditions like PAH, the endothelin system is upregulated, leading to increased vasoconstriction, vascular remodeling, and inflammation.[12] this compound, like its parent compound bosentan, acts as a competitive antagonist at both ETA and ETB receptors. By blocking the binding of ET-1, it inhibits the downstream signaling pathways that lead to vasoconstriction and smooth muscle proliferation, resulting in vasodilation and a decrease in pulmonary vascular resistance.[8][9]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is closely linked to that of its parent drug, bosentan. Following oral administration of bosentan, this compound appears in the plasma, reaching concentrations that are a fraction of the parent compound but contributing to the overall therapeutic effect.

| Parameter | Bosentan | This compound (Ro 48-5033) | Notes | Reference |

| Metabolism | Substrate of CYP2C9 & CYP3A4 | Formed by hydroxylation of bosentan | - | [2][7] |

| Relative Activity | 100% | 10% - 20% | Contributes to the total pharmacological response. | [5][6][7] |

| Cmax | ~1.3 - 1.6 µg/mL | Reaches 5-8% of Bosentan Cmax | After single 125 mg oral dose of bosentan in healthy males. | [6][13] |

| Tmax | ~3 - 5 hours | Similar to Bosentan | Time to reach maximum plasma concentration. | [6][13] |

| t1/2 (elimination) | ~5.4 hours | 5 - 14 hours | Half-life is similar or slightly greater than bosentan. | [6][13] |

| Plasma Protein Binding | >98% (mainly albumin) | High (>98%) | High protein binding is a characteristic of ET receptor antagonists. | [7][14] |

| Elimination | Hepatic metabolism, biliary excretion | Eliminated via further metabolism and biliary excretion | Less than 3% of an oral bosentan dose is recovered in urine. | [5] |

In Vitro Antagonist Potency (Bosentan)